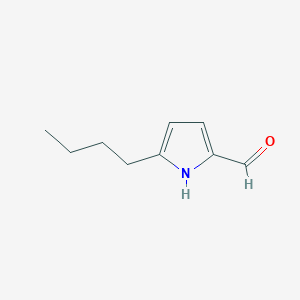

5-butyl-1H-pyrrole-2-carbaldehyde

Description

Properties

CAS No. |

121643-38-7 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

5-butyl-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C9H13NO/c1-2-3-4-8-5-6-9(7-11)10-8/h5-7,10H,2-4H2,1H3 |

InChI Key |

IDKUCMMWOOJXRI-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(N1)C=O |

Canonical SMILES |

CCCCC1=CC=C(N1)C=O |

Synonyms |

1H-Pyrrole-2-carboxaldehyde, 5-butyl- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

5-butyl-1H-pyrrole-2-carbaldehyde serves as a crucial building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it an essential intermediate in organic synthesis .

2. Biological Studies

The compound is utilized in biological research to study enzyme mechanisms and interactions with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. This characteristic is particularly relevant in pharmacological research, where it has been identified as a selective inhibitor of certain cytochrome P450 enzymes .

3. Drug Design

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as hepatitis B virus (HBV) capsid assembly modulators (CAMs). Computational modeling has shown that pyrrole inhibitors exhibit strong binding interactions with the HBV core protein, suggesting their utility in developing novel antiviral therapies .

Industrial Applications

This compound is also employed in various industrial applications, including:

- Specialty Chemicals Production : The compound is used in synthesizing specialty chemicals and materials such as polymers and dyes.

- Catalysis : It has been involved in the synthesis of aluminum and zinc complexes that catalyze reactions like ring-opening polymerization .

Case Studies

Several case studies have documented the applications of this compound:

Case Study 1: Antiviral Research

A recent study investigated the binding characteristics of pyrrole-scaffold inhibitors against HBV capsid proteins. The findings indicated that modifications to the pyrrole structure could enhance binding potency, leading to the development of novel CAMs with improved pharmacokinetic properties .

Case Study 2: Enzyme Inhibition

Research exploring the interaction between this compound and cytochrome P450 enzymes demonstrated its potential as a selective inhibitor, providing insights into drug metabolism and toxicity .

Comparison with Similar Compounds

Structural Analogues

The following pyrrole-2-carbaldehyde derivatives are structurally related to 5-butyl-1H-pyrrole-2-carbaldehyde:

| Compound Name | Molecular Formula | Substituents | Key Structural Features |

|---|---|---|---|

| This compound | C₉H₁₃NO | Butyl (C₄H₉) at position 5 | Aliphatic chain, carbaldehyde |

| 5-(Furan-2-ylmethyl)-1H-pyrrole-2-carbaldehyde | C₁₀H₉NO₂ | Furan-2-ylmethyl at position 5 | Aromatic heterocycle (furan), carbaldehyde |

| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | C₁₂H₁₉NO₃ | tert-Butyl, carboxylate ester, oxo group | Rigid bicyclic framework, polar functional groups |

Key Observations :

- The butyl group in this compound contributes to increased hydrophobicity compared to the furan-containing analogue .

- The cis-tert-butyl derivative incorporates a carboxylate ester and a ketone (oxo group), significantly altering polarity and reactivity .

Physicochemical Properties

A comparative analysis of physicochemical parameters is summarized below:

*Estimated based on alkyl chain contribution to LogP.

Key Findings :

Preparation Methods

Friedel-Crafts Acylation of Pyrrole

The synthesis begins with the introduction of a butyryl group at the pyrrole ring’s C5 position via Friedel-Crafts acylation. Pyrrole reacts with butyryl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) under anhydrous conditions. This electrophilic substitution selectively occurs at the α-position (C5) due to the electron-rich nature of the pyrrole ring. The reaction yields 5-butyryl-1H-pyrrole, a key intermediate.

Wolff-Kishner Reduction

The ketone group in 5-butyryl-1H-pyrrole is reduced to a methylene group using the Wolff-Kishner reaction. This involves treating the intermediate with hydrazine (N₂H₄) in a high-boiling solvent like ethylene glycol under reflux, followed by strong base (e.g., NaOH) at elevated temperatures. The reduction step converts the butyryl group to a butyl chain, producing 5-butyl-1H-pyrrole.

Vilsmeier-Haack Formylation

The final step introduces the aldehyde group at the C2 position via the Vilsmeier-Haack reaction. A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic formylating agent. Reaction with 5-butyl-1H-pyrrole at 0–5°C yields 5-butyl-1H-pyrrole-2-carbaldehyde. This method achieves moderate yields (60–75%) and high regioselectivity.

Direct N-Alkylation and Subsequent Functionalization

N-Alkylation Strategies

Alternative routes explore N-alkylation of pyrrole-2-carbaldehyde precursors. However, direct alkylation of pyrrole at the nitrogen atom requires protection of the aldehyde group to prevent side reactions. tert-Butoxycarbonyl (Boc) protection is commonly employed, followed by alkylation with 1-bromobutane in the presence of a base like potassium carbonate (K₂CO₃). Deprotection under acidic conditions regenerates the aldehyde functionality.

Challenges in Regioselectivity

N-Alkylation often competes with C-alkylation, leading to mixtures of products. Catalytic systems such as phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve selectivity for N-alkylation. Despite optimization, this method is less favored due to lower yields (~50%) and cumbersome protection-deprotection steps.

Condensation Catalyzed by Amberlyst 15

Acid-Catalyzed Condensation

Amberlyst 15, a solid acid catalyst, facilitates the condensation of pyrrole with butyraldehyde derivatives. This one-pot method avoids harsh reagents and simplifies purification. For instance, stirring pyrrole with 5-butylfuran-2-carbaldehyde in the presence of Amberlyst 15 at 60°C produces this compound via tandem condensation and rearrangement.

Advantages and Limitations

This approach offers operational simplicity and recyclability of the catalyst. However, competing polymerization of pyrrole under acidic conditions limits scalability. Yields range from 55% to 65%, necessitating careful control of reaction time and temperature.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each preparation route:

| Method | Key Steps | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Friedel-Crafts/Wolff-Kishner | Acylation → Reduction → Formylation | 60–75 | High | Moderate |

| N-Alkylation | Protection → Alkylation → Deprotection | ~50 | Moderate | Low |

| Amberlyst 15 Catalysis | One-pot condensation | 55–65 | Moderate | High |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-butyl-1H-pyrrole-2-carbaldehyde, and how can regioselectivity be controlled?

- Methodological Answer : Transition metal-free ethynylation (e.g., using alkynes or acyl groups) is a key approach for functionalizing pyrrole rings at the 5-position, as demonstrated in the synthesis of structurally analogous 5-ethynylpyrrole-2-carbaldehydes . For regioselective alkylation (e.g., introducing the butyl group), Friedel-Crafts alkylation or directed lithiation strategies may be adapted. Evidence from substituted pyrroles (e.g., 5-cyclopropyl or 5-phenyl derivatives) suggests that steric and electronic factors guide substitution patterns, with bulky substituents favoring the 5-position due to reduced steric hindrance compared to the 2- or 3-positions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : The aldehyde proton typically appears as a singlet near δ 9.4–9.7 ppm, while the pyrrole ring protons resonate between δ 6.0–7.0 ppm. The butyl group’s methylene protons show splitting patterns dependent on conformation (e.g., δ 0.8–1.6 ppm for CH2/CH3 groups) .

- X-ray Crystallography : Used to confirm regiochemistry and spatial arrangement, as seen in the X-ray analysis of 4b (a furan-substituted analog), which validated the 5-position substitution .

- HRMS : High-resolution mass spectrometry confirms molecular formula and purity (e.g., [M+H]+ peaks with <2 ppm error) .

Q. How does the electron-withdrawing aldehyde group influence the reactivity of the pyrrole ring in further functionalization?

- Methodological Answer : The aldehyde at the 2-position deactivates the pyrrole ring, directing electrophilic substitutions (e.g., nitration, halogenation) to the 5-position due to resonance effects. This is supported by studies on 2-formylpyrroles, where the aldehyde group stabilizes intermediates via conjugation, favoring selective modifications at the 5-position .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel 5-substituted pyrrole-2-carbaldehydes?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., unexpected splitting or integration) often arise from conformational dynamics or impurities. For example:

- Dynamic Effects : Rotamers in the butyl chain may cause peak broadening. Variable-temperature NMR can mitigate this by freezing conformers .

- Impurity Analysis : Use preparative HPLC or column chromatography (as in the purification of 5-cyclopropyl derivatives) to isolate pure fractions, followed by 2D NMR (COSY, HSQC) for unambiguous assignment .

Q. What strategies are effective for designing regioselective cross-coupling reactions on this compound?

- Methodological Answer :

- Palladium Catalysis : Suzuki-Miyaura coupling requires protection of the aldehyde (e.g., as an acetal) to prevent side reactions. For example, 1-methyl-5-phenyl derivatives were synthesized via Pd-mediated arylations after transient protection .

- Direct C-H Activation : Rhodium or iridium catalysts enable direct functionalization at the 4-position, leveraging the aldehyde’s directing effects. Evidence from phenyl-substituted analogs (e.g., 4-(4-fluorophenyl)-1-methyl derivatives) supports this approach .

Q. How can computational modeling aid in predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Molecular docking with target proteins (e.g., enzymes inhibited by 2-formylpyrroles) can predict binding affinities. For instance, analogs like 5-hydroxymethylpyrrole-2-carbaldehyde exhibit activity in Maillard reaction products, suggesting potential bioactivity for butyl-substituted variants .

- QSAR Modeling : Quantitative structure-activity relationship models, built using substituent descriptors (e.g., logP, steric bulk), correlate structural features (e.g., butyl chain length) with observed toxicity or efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.